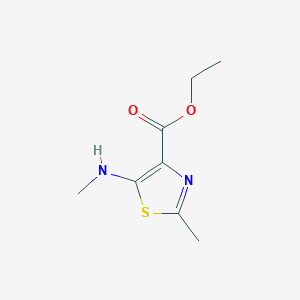
Ethyl 2-methyl-5-(methylamino)-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-5-(methylamino)-1,3-thiazole-4-carboxylate, also known as Methoxetamine (MXE), is a synthetic dissociative drug that belongs to the arylcyclohexylamines class of compounds. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, recent research has shown that MXE has potential medicinal properties, especially in the field of neuroscience.
Mécanisme D'action
MXE works by blocking the NMDA receptors in the brain, which are responsible for regulating the transmission of pain signals and controlling cognitive functions such as learning and memory. By blocking these receptors, MXE induces a dissociative state, which can lead to hallucinations and altered perceptions.
Effets Biochimiques Et Physiologiques
MXE has been found to produce a range of biochemical and physiological effects, including altered perception of time and space, dissociation, euphoria, and sedation. It has also been found to increase heart rate and blood pressure, which can lead to cardiovascular complications in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
MXE has several advantages for use in lab experiments, including its potent NMDA receptor antagonism and its ability to induce dissociative states. However, its recreational use and potential for abuse make it a challenging substance to work with, and researchers must take appropriate safety precautions when handling it.
Orientations Futures
There are several potential future directions for research on MXE. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and other neurological disorders. Another area of interest is its potential use as an alternative to opioids for pain management. Further research is also needed to understand the long-term effects of MXE use and to develop effective treatments for MXE addiction.
Méthodes De Synthèse
MXE is synthesized by reacting 2-(3-methylphenyl)-2-(methylamino) cyclohexanone with thioacetamide in the presence of sodium hydroxide and ethyl alcohol. The resulting product is then purified through recrystallization to obtain pure MXE.
Applications De Recherche Scientifique
MXE has been found to have potential therapeutic applications in the field of neuroscience. It has been shown to be a potent N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it a potential candidate for the treatment of depression, anxiety, and other neurological disorders. MXE has also been found to have analgesic properties, making it a potential alternative to opioids for pain management.
Propriétés
Numéro CAS |
128242-99-9 |
|---|---|
Nom du produit |
Ethyl 2-methyl-5-(methylamino)-1,3-thiazole-4-carboxylate |
Formule moléculaire |
C8H12N2O2S |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
ethyl 2-methyl-5-(methylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O2S/c1-4-12-8(11)6-7(9-3)13-5(2)10-6/h9H,4H2,1-3H3 |
Clé InChI |
IATRAAIFJBTUPZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=N1)C)NC |
SMILES canonique |
CCOC(=O)C1=C(SC(=N1)C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



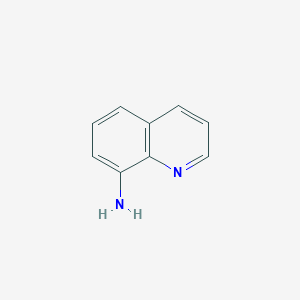
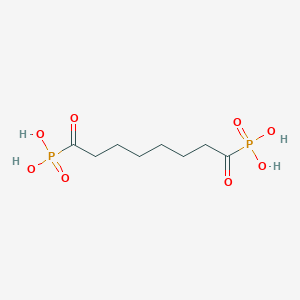
![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt](/img/structure/B160929.png)
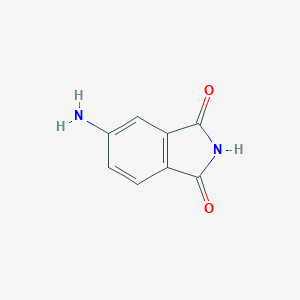
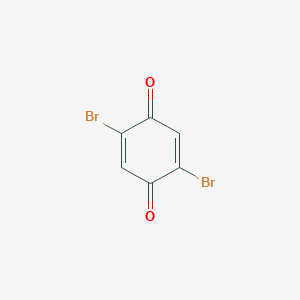
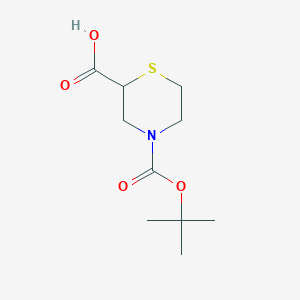
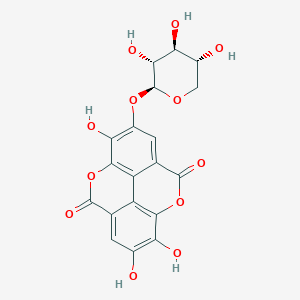
![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)
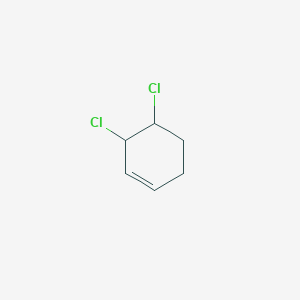
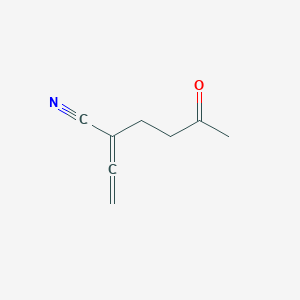
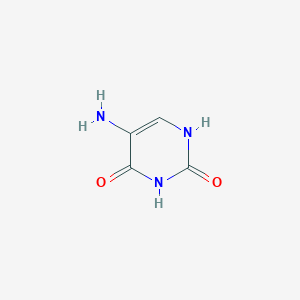
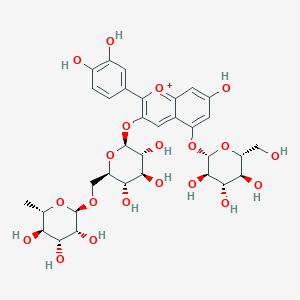
![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)